An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Phenyl Sulfide
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Chloropropyl phenyl sulfide. As a bifunctional molecule, it serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical agents. This document delves into its spectroscopic signature, characteristic reactions including nucleophilic substitution and oxidation, and its role in the synthesis of bioactive compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this reagent.
Introduction
3-Chloropropyl phenyl sulfide, with the CAS number 4911-65-3, is a sulfur-containing organic compound that has garnered significant interest as a synthetic intermediate.[1] Its structure, featuring a reactive primary alkyl chloride and a phenylthio ether, allows for sequential and selective functionalization, making it a valuable tool in the synthesis of complex molecules. The phenylthio group can modulate the reactivity of the propyl chain and can itself be a target for further transformations, such as oxidation to the corresponding sulfoxide or sulfone, which are important pharmacophores in various drug molecules. This guide will explore the fundamental chemical characteristics of 3-Chloropropyl phenyl sulfide and detail its reactivity profile, with a focus on applications relevant to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClS | [1] |
| Molecular Weight | 186.70 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 115 °C at 3 torr | [1] |
| Density | 1.13 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.5700-1.5750 | [3] |
| CAS Number | 4911-65-3 | [1] |
Spectroscopic Characterization
The structural features of 3-Chloropropyl phenyl sulfide give rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet around δ 3.0-3.2 ppm.
-
Methylene Protons adjacent to Chlorine (-CH₂-Cl): A triplet around δ 3.6-3.8 ppm.
-
Central Methylene Protons (-CH₂-): A multiplet (quintet) around δ 2.0-2.2 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 125-135 ppm.
-
Carbon adjacent to Sulfur (-S-CH₂-): A signal around δ 33-36 ppm.
-
Carbon adjacent to Chlorine (-CH₂-Cl): A signal around δ 44-47 ppm.
-
Central Methylene Carbon (-CH₂-): A signal around δ 30-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloropropyl phenyl sulfide will exhibit characteristic absorption bands corresponding to its functional groups.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1475-1585 cm⁻¹[4]
-
C-S stretching: ~690-770 cm⁻¹
-
C-Cl stretching: ~650-750 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-Chloropropyl phenyl sulfide would be expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).[1]
Predicted Fragmentation Pattern:
-
Loss of Cl: A fragment at m/z 151.
-
Loss of the propyl chain: A fragment corresponding to the phenylthio cation at m/z 109.
-
Cleavage of the C-S bond: A fragment at m/z 77 (phenyl cation) and a fragment corresponding to the chloropropyl cation at m/z 75.
-
Benzylic-type cleavage: A prominent peak at m/z 123 corresponding to the [C₆H₅SCH₂]⁺ fragment.[1]
Synthesis of 3-Chloropropyl Phenyl Sulfide
A common and efficient method for the synthesis of 3-Chloropropyl phenyl sulfide involves the nucleophilic substitution of a dihaloalkane with thiophenol.
Experimental Protocol: Synthesis from Thiophenol and 1-Bromo-3-chloropropane
This protocol describes a standard procedure for the S-alkylation of thiophenol.
Materials:
-
Thiophenol
-
1-Bromo-3-chloropropane[5]
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., NaOH) to the solution to generate the thiophenolate anion.
-
To the resulting solution, add 1-bromo-3-chloropropane dropwise at room temperature. The bromide is a better leaving group than chloride, allowing for selective substitution.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude 3-Chloropropyl phenyl sulfide by vacuum distillation.
Caption: Synthesis of 3-Chloropropyl phenyl sulfide.
Chemical Reactivity and Synthetic Applications
The dual functionality of 3-Chloropropyl phenyl sulfide makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution at the Chloro-Terminus
The primary chloride is susceptible to nucleophilic attack by a variety of nucleophiles, providing a straightforward route to introduce diverse functionalities.
A particularly relevant application in drug development is the reaction with amines, especially cyclic amines like piperazine, to form key intermediates for pharmaceuticals. For instance, the synthesis of the antipsychotic drug prochlorperazine involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[6] This highlights the utility of the 3-chloropropyl moiety in linking a core scaffold to a piperazine unit.
Experimental Protocol: Reaction with Piperazine
Materials:
-
3-Chloropropyl phenyl sulfide
-
Piperazine (excess)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve 3-Chloropropyl phenyl sulfide in acetonitrile.
-
Add an excess of piperazine (to minimize dialkylation) and potassium carbonate as a base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting N-substituted piperazine derivative by column chromatography or distillation.
Caption: Nucleophilic substitution with piperazine.
Oxidation of the Sulfide Moiety
The sulfide group can be selectively oxidized to a sulfoxide or further to a sulfone. These oxidized sulfur functionalities are present in numerous biologically active molecules. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.
Experimental Protocol: Oxidation to 3-Chloropropyl Phenyl Sulfoxide/Sulfone
Materials:
-
3-Chloropropyl phenyl sulfide
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetic acid or Methanol (solvent)
-
(Optional) Catalyst, e.g., a molybdenum or tungsten salt for sulfone formation.
Procedure for Sulfoxide:
-
Dissolve 3-Chloropropyl phenyl sulfide in acetic acid.
-
Cool the solution in an ice bath and add one equivalent of 30% H₂O₂ dropwise.
-
Allow the reaction to stir at room temperature, monitoring by TLC to avoid over-oxidation to the sulfone.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfoxide.
Procedure for Sulfone:
-
Dissolve 3-Chloropropyl phenyl sulfide in a suitable solvent like methanol.
-
Add a catalytic amount of a tungsten-based catalyst if desired for a more efficient reaction.
-
Add at least two equivalents of 30% H₂O₂.
-
Heat the reaction mixture to reflux until TLC analysis indicates the complete formation of the sulfone.[7]
-
Work-up the reaction as described for the sulfoxide synthesis.
Caption: Oxidation of the sulfide moiety.
Application in Drug Development: The Case of Phenothiazine Antipsychotics
The synthesis of phenothiazine-based antipsychotics often involves the N-alkylation of the phenothiazine core with a suitable side chain. The 3-chloropropyl group is a key component of the side chains of several important drugs in this class, including prochlorperazine.[6][8][9] The synthesis of prochlorperazine involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodamide.[6][10][11] This underscores the importance of reagents like 3-Chloropropyl phenyl sulfide and its derivatives in constructing the side chains that are crucial for the pharmacological activity of these drugs.
Safety and Handling
3-Chloropropyl phenyl sulfide is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
3-Chloropropyl phenyl sulfide is a valuable and versatile bifunctional reagent with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactivity at both the chloro and sulfide functionalities allows for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to utilize this compound to its full potential in the development of novel and complex molecules.
References
-
An Improved Process For Preparation Of Prochlorperazine - Quick Company. (URL: [Link])
-
PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020). (URL: [Link])
- SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. (URL: not provided)
-
3-Chloropropyl phenyl sulfide | C9H11ClS | CID 269606 - PubChem. (URL: [Link])
-
phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. (URL: [Link])
-
Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem. (URL: [Link])
-
An Economical and Convenient Synthesis of Vinyl Sulfones - Organic Chemistry Portal. (URL: [Link])
-
phenyl vinyl sulfide - Organic Syntheses Procedure. (URL: [Link])
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - (URL: not provided)
-
Synthesis and Uses of Amsacrine and Prochlorperazine | PPTX - Slideshare. (URL: [Link])
- CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google P
- Continuous-Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study - (URL: not provided)
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (URL: not provided)
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])
-
The continuous flow two‐step procedure for the synthesis of a phenothiazine‐derived precursor 16. - ResearchGate. (URL: [Link])
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). (URL: [Link])
-
Benzene, (3-chloropropyl)- - the NIST WebBook. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (URL: [Link])
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PubMed Central. (URL: [Link])
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])
-
FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... - ResearchGate. (URL: [Link])
-
FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. (URL: [Link])
- CN103709004A - Preparation method of 1, 3-propanediol - Google P
Sources
- 1. 3-Chloropropyl phenyl sulfide | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropyl phenyl sulfide, 97% | CymitQuimica [cymitquimica.com]
- 3. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]
- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]
- 6. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 8. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 9. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
